molecular formula C10H10ClNO3S B2481642 1-Acetylindoline-6-sulfonyl chloride CAS No. 313690-18-5

1-Acetylindoline-6-sulfonyl chloride

Cat. No.: B2481642
CAS No.: 313690-18-5
M. Wt: 259.7
InChI Key: FTWAILLGJAETPR-UHFFFAOYSA-N
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Description

1-Acetylindoline-6-sulfonyl chloride is a chemical compound with the molecular formula C10H10ClNO3S and a molecular weight of 259.71 g/mol It is a derivative of indoline, a bicyclic heterocycle that is structurally related to indole

Biochemical Analysis

Biochemical Properties

1-Acetylindoline-6-sulfonyl chloride plays a significant role in biochemical reactions, particularly in the modification of proteins and peptides. It interacts with enzymes such as proteases and sulfonyltransferases, facilitating the transfer of sulfonyl groups to target molecules . This interaction often results in the formation of sulfonamide bonds, which are crucial in the synthesis of various bioactive compounds. The compound’s ability to form stable sulfonamide linkages makes it valuable in medicinal chemistry and drug design .

Cellular Effects

This compound affects various types of cells by influencing cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of key signaling molecules, leading to alterations in cellular responses . For instance, it can inhibit the activity of certain kinases, thereby affecting downstream signaling cascades. Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These effects collectively impact cellular functions such as proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor by binding to the active sites of target enzymes, thereby preventing substrate access and subsequent catalytic activity . This inhibition can be reversible or irreversible, depending on the nature of the interaction. Furthermore, the compound can influence gene expression by binding to DNA or RNA, altering the transcriptional or translational processes . These molecular mechanisms underpin the compound’s diverse biological activities.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable under standard storage conditions, but it may degrade upon prolonged exposure to light or moisture . In in vitro studies, the compound’s activity can diminish over time, necessitating careful handling and storage. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with some reports indicating potential cytotoxicity at higher concentrations .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or antimicrobial activity . At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing significant toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes such as cytochrome P450 oxidases and sulfonyltransferases . These interactions can lead to the formation of metabolites that may retain or alter the biological activity of the parent compound. The compound’s metabolism can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions can affect the compound’s localization and accumulation in different cellular compartments. For example, the compound may be actively transported into cells via membrane transporters or passively diffuse across cell membranes . Its distribution can influence its biological activity and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . The compound may localize to specific compartments or organelles, such as the nucleus, mitochondria, or endoplasmic reticulum, depending on its interactions with cellular machinery . This localization can affect the compound’s activity and function, as well as its interactions with other biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Acetylindoline-6-sulfonyl chloride can be synthesized through a multi-step process involving the acetylation of indoline followed by sulfonylation. The general synthetic route involves:

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 1-Acetylindoline-6-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • 1-Acetylindoline-5-sulfonyl chloride
  • 1-Acetylindoline-7-sulfonyl chloride
  • 1-Acetylindoline-6-sulfonamide

Comparison: 1-Acetylindoline-6-sulfonyl chloride is unique due to the specific position of the sulfonyl chloride group on the indoline ring. This positional isomerism can lead to differences in reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

1-acetyl-2,3-dihydroindole-6-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO3S/c1-7(13)12-5-4-8-2-3-9(6-10(8)12)16(11,14)15/h2-3,6H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTWAILLGJAETPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C1C=C(C=C2)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

313690-18-5
Record name 1-acetyl-2,3-dihydro-1H-indole-6-sulfonyl chloride
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